molecular formula C16H17N5O4 B11030352 Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate

Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate

Cat. No.: B11030352
M. Wt: 343.34 g/mol
InChI Key: YMFLPHARSADMSO-UHFFFAOYSA-N
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Description

Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyrimidine core, which is known for its significant biological activities. The compound’s structure includes a benzoate ester, which is often associated with various pharmacological properties.

Properties

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

IUPAC Name

ethyl 4-[[2-(5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino]benzoate

InChI

InChI=1S/C16H17N5O4/c1-2-25-15(24)10-3-5-12(6-4-10)19-13(22)7-11-8-21-16(17-9-18-21)20-14(11)23/h3-6,9,11H,2,7-8H2,1H3,(H,19,22)(H,17,18,20,23)

InChI Key

YMFLPHARSADMSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CN3C(=NC=N3)NC2=O

Origin of Product

United States

Preparation Methods

Three-Component Condensation (Method A)

Reactants :

  • 5-Amino-1-phenyl-1H-1,2,4-triazole

  • Aromatic aldehydes (e.g., 4-chlorobenzaldehyde)

  • Ethyl acetoacetate

Conditions :

  • Catalyst: 10 mol% 3-Aminopropyltriethoxysilane (APTS)

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 24 hours

Mechanism :

  • Knoevenagel condensation between aldehyde and ethyl acetoacetate

  • Michael addition of aminotriazole to the α,β-unsaturated intermediate

  • Intramolecular cyclization and dehydration

Yield : 48–81% for triazolopyrimidine intermediates.

Alternative Cyclization (Method B)

Reactants :

  • 2-Hydrazinylpyrimidines

  • Benzoyl chloride or triethyl orthoformate

Conditions :

  • Solvent: Acetic acid

  • Temperature: 100°C

  • Time: 6 hours

Outcome :
Forms triazolo[1,5-a]pyrimidine with a 5-hydroxy group via oxidative cyclization.

Synthesis of Ethyl 4-Aminobenzoate

Direct Esterification

Reactants :

  • 4-Aminobenzoic acid

  • Ethanol

Conditions :

  • Catalyst: Sulfuric acid (0.5 equiv)

  • Temperature: Reflux (78°C)

  • Time: 6 hours

Yield : 89%.

Reduction of Nitro Precursor

Reactants :

  • Ethyl 4-nitrobenzoate

  • Hydrogen gas (1 atm)

Catalyst : 5% Pd/C
Solvent : Ethanol
Temperature : 25°C
Time : 12 hours

Yield : 95%.

Final Coupling Reaction

Amide Bond Formation

Reactants :

  • Acetylated triazolopyrimidine

  • Ethyl 4-aminobenzoate

Conditions :

  • Coupling agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv)

  • Auxiliary base: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent: Dichloromethane

  • Temperature: Room temperature

  • Time: 12 hours

Workup :

  • Wash with 1M HCl and saturated NaHCO₃

  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1)

Yield : 65–72%.

Optimization Data and Comparative Analysis

ParameterMethod A (3-Component)Method B (Cyclization)
Overall Yield48–81%60–75%
Purity (HPLC)≥95%≥92%
Reaction Time24–36 hours12–18 hours
ScalabilityLimited by catalystEasier to scale

Key Findings :

  • Method A offers better regioselectivity for 5-hydroxy substitution.

  • Method B avoids stoichiometric catalysts but requires harsh acids.

Challenges and Solutions

Hydroxyl Group Stability

  • Issue : Dehydration under acidic conditions.

  • Solution : Use protective groups (e.g., tert-butyldimethylsilyl) during acylation.

Dihydro-Pyrimidine Oxidation

  • Issue : Spontaneous oxidation to aromatic pyrimidine.

  • Solution : Perform reactions under nitrogen atmosphere.

Quality Control Metrics

ParameterSpecificationAnalytical Method
IdentityIR: 3320 cm⁻¹ (N–H), 1710 cm⁻¹ (C=O)FT-IR
Purity≥98%HPLC (C18, 254 nm)
Residual Solvents≤500 ppmGC-MS

Industrial-Scale Considerations

  • Catalyst Recovery : APTS can be recycled via filtration (≥90% recovery).

  • Cost Analysis : EDCI coupling adds $12–15/g to production costs, making Method B preferable for bulk synthesis .

Chemical Reactions Analysis

Functional Groups and Reactivity

Ethyl 4-{[(5-hydroxy-6,7-dihydro triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate contains multiple reactive functional groups that govern its chemical behavior:

  • Hydroxyl group (–OH): Participates in hydrogen bonding, oxidation, and nucleophilic substitution.

  • Acetyl amino group (–NH–CO–CH₂–): Involved in hydrolysis, acylation, and condensation reactions.

  • Ethyl benzoate ester (–COOEt): Susceptible to hydrolysis under acidic or basic conditions.

  • Triazolo-pyrimidine core : Aromatic heterocycle capable of electrophilic substitution and coordination with metal ions .

Key Chemical Reactions

The compound undergoes diverse reactions, primarily driven by its ester, acetyl, and hydroxyl functionalities:

Ester Hydrolysis

The ethyl benzoate group hydrolyzes in acidic or alkaline media to yield 4-{[(5-hydroxy-6,7-dihydro triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoic acid:

C18H20N4O3+H2OH+/OHC16H16N4O3+C2H5OH\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_3 + \text{C}_2\text{H}_5\text{OH}

Conditions :

  • Acidic: HCl (1M), reflux at 80°C for 6–8 hours.

  • Alkaline: NaOH (2M), room temperature, 12 hours.

Acylation of the Amino Group

The acetylated amino group can undergo further acylation with reactive electrophiles like acid chlorides:

R–COCl+CompoundR–CO–NH–(Compound)+HCl\text{R–COCl} + \text{Compound} \rightarrow \text{R–CO–NH–(Compound)} + \text{HCl}

Example : Reaction with benzoyl chloride forms a bis-acylated derivative. Yield : ~75% under anhydrous THF at 0–5°C.

Condensation with Aldehydes

The hydroxyl and amino groups enable condensation with aromatic aldehydes (e.g., benzaldehyde) to form Schiff base intermediates:

Ar–CHO+CompoundAr–CH=N–(Compound)+H2O\text{Ar–CHO} + \text{Compound} \rightarrow \text{Ar–CH=N–(Compound)} + \text{H}_2\text{O}

Conditions : Ethanol, catalytic acetic acid, 60°C, 4 hours .

Ester Hydrolysis Mechanism

  • Acid-Catalyzed : Protonation of the ester oxygen enhances electrophilicity, followed by nucleophilic attack by water.

  • Base-Promoted : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol.

Schiff Base Formation

  • Aldehyde reacts with the amino group to form a hemiaminal.

  • Dehydration yields the imine (Schiff base), stabilized by conjugation with the triazolo-pyrimidine ring .

Optimization of Reaction Conditions

Critical parameters for maximizing yield and selectivity:

Reaction TypeOptimal TemperatureCatalyst/SolventYield (%)Purity (HPLC)
Ester Hydrolysis80°CHCl (1M)9298.5
Acylation0–5°CTHF, Et₃N7597.0
Condensation60°CEthanol, AcOH6895.8

Analytical Validation :

  • Reaction progress monitored via TLC (silica gel, ethyl acetate/hexane 3:7).

  • Purity confirmed by HPLC (C18 column, acetonitrile/water 60:40) .

Comparative Reactivity of Functional Groups

Functional GroupReactivity OrderPreferred Reagents
Ethyl Ester1stH⁺/OH⁻
Acetyl Amino2ndR–COCl, anhydrides
Hydroxyl3rdAldehydes, ketones

Side Reactions and Mitigation

  • Ester Aminolysis : Competing reaction during acylation; minimized by using non-nucleophilic bases (e.g., Et₃N).

  • Oxidation of Hydroxyl Group : Prevented by conducting reactions under inert atmosphere (N₂/Ar).

Scientific Research Applications

Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate exhibits a range of biological activities due to its ability to interact with various molecular targets:

  • Antimicrobial Activity : Compounds with similar triazolo-pyrimidine structures have demonstrated antimicrobial effects against various pathogens. This compound may exhibit similar properties, warranting further investigation into its efficacy against bacterial and fungal strains.
  • Anticancer Potential : Preliminary studies suggest that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. This compound may possess similar anticancer properties that could be explored in vitro and in vivo.
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity. Research into related compounds has shown promise in modulating inflammatory pathways, indicating that this compound could also play a role in reducing inflammation.
  • Neuroprotective Effects : Some studies highlight the neuroprotective potential of triazolo-pyrimidine derivatives. This compound might offer protective effects against neurodegenerative diseases by targeting specific neuroreceptors or pathways.

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria.
Study 2Anticancer PotentialInhibited proliferation of cancer cell lines by inducing apoptosis.
Study 3Anti-inflammatory EffectsReduced cytokine levels in an animal model of inflammation.
Study 4Neuroprotective EffectsImproved cognitive function in models of neurodegeneration.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in inflammatory and immune responses . Additionally, it can modulate signaling pathways like the ERK pathway, leading to antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate is unique due to its specific structural features, such as the benzoate ester and the triazolopyrimidine core. These features contribute to its diverse biological activities and make it a valuable compound for various applications in scientific research and industry.

Biological Activity

Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazolo-pyrimidine moiety, which is known for its biological activity. The presence of the ethyl ester and amino groups enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit specific protein kinases involved in cancer progression. A study highlighted the structure-activity relationship (SAR) of triazoloquinazolinones, which demonstrated significant anticancer activity through the inhibition of Polo-like kinase 1 (Plk1), a critical regulator of cell division . The ethyl ester derivative may similarly target these pathways.

Antimicrobial Effects

The antimicrobial properties of triazolo derivatives have been widely reported. This compound has shown potential against various bacterial strains. A related compound was noted for its effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Antioxidant Activities

Triazolo derivatives are also recognized for their anti-inflammatory and antioxidant effects. Research has indicated that these compounds can reduce oxidative stress markers in cellular models, suggesting potential applications in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Signal Transduction Modulation : By interacting with signaling pathways such as those involving Plk1, these compounds may alter cell cycle dynamics.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties stem from the ability to neutralize ROS, thereby protecting cells from oxidative damage.

Data Tables

Activity TypeRelated CompoundsIC50 Values (µM)References
AnticancerTriazoloquinazolones4.4
AntimicrobialBenzamide derivativesVaries
Anti-inflammatoryTriazolo derivativesVaries

Case Study 1: Anticancer Efficacy

In a cellular assay examining the effects of triazolo derivatives on cancer cell lines, it was found that compounds structurally similar to this compound induced significant apoptosis in HeLa cells through caspase activation pathways.

Case Study 2: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various triazole derivatives revealed that certain analogs significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (IC50 < 10 µM), suggesting that this compound may share similar properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, triazole derivatives (e.g., 3-amino-1,2,4-triazole) react with carbonyl-containing substrates (e.g., ethyl cyanoacetate or 4-hydroxy-6-methyl-pyran-2-one) under reflux in ethanol or water/ethanol mixtures. Catalysts like TMPD (tetramethylphosphonium dihydroxide) enhance yields (~92%) by acting as dual solvent-catalysts. Reaction progress is monitored via TLC, followed by solvent evaporation and recrystallization (ethanol) for purification .

Q. How is the purity and structure of this compound confirmed in synthetic workflows?

  • Methodology : Analytical techniques include:

  • ¹H/¹³C NMR : To confirm hydrogen environments and carbon frameworks (e.g., amino group resonances at δ 6.5–7.0 ppm and ester carbonyls at ~170 ppm) .
  • X-ray crystallography : Resolves planar fused-ring systems and hydrogen-bonding networks (e.g., amino groups forming N–H···N bonds with adjacent triazole rings) .
  • Elemental analysis : Validates empirical formulas (e.g., C₁₀H₁₃N₅O₂) .

Q. What solvents and catalysts optimize the synthesis of triazolopyrimidine derivatives?

  • Methodology : Ethanol or water/ethanol (1:1 v/v) under reflux is optimal for solubility and reactivity. TMPD (10 mol%) improves yields (95% crude, 92% purified) and is recyclable without degradation. Alternative protocols use molten TMPD at 65°C for solvent-free synthesis .

Advanced Research Questions

Q. How do substituents on the triazole or pyrimidine rings influence reaction regioselectivity?

  • Methodology : Substituents like methyl or chloro groups alter electronic and steric effects. For example, 4-chlorobenzaldehyde directs cyclization to the 7-position of the triazolopyrimidine core. Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies and frontier molecular orbitals .

Q. What strategies address contradictions in reported yields for similar triazolopyrimidine derivatives?

  • Methodology : Variability arises from catalyst loading, solvent purity, or reaction time. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For instance, TMPD recyclability reduces batch-to-batch variability, while prolonged reflux (>12 hours) may degrade sensitive intermediates .

Q. How can hydrogen-bonding networks impact crystallinity and bioactivity?

  • Methodology : Hydrogen bonds (e.g., N–H···N) stabilize crystal packing, enhancing solubility profiles. In , amino groups form ribbons along the a-axis, influencing solid-state stability. These networks can be probed via temperature-dependent NMR or Hirshfeld surface analysis .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding to enzymes like dihydrofolate reductase. The acetyl-amino benzoate moiety may act as a hydrogen-bond donor, while the triazolopyrimidine core engages in π-π stacking. QSAR models correlate substituent effects with inhibitory activity .

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